molecular formula C21H24N2O2 B504978 2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No.: B504978
M. Wt: 336.4g/mol
InChI Key: YWRGKJJANHXWLB-UHFFFAOYSA-N
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Description

2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is an organic compound that features a benzamide core with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or benzamide derivatives.

Scientific Research Applications

2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. Detailed studies on its binding affinity and interaction with targets are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a piperidine derivative makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4g/mol

IUPAC Name

2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O2/c1-15-11-13-23(14-12-15)21(25)18-9-5-6-10-19(18)22-20(24)17-8-4-3-7-16(17)2/h3-10,15H,11-14H2,1-2H3,(H,22,24)

InChI Key

YWRGKJJANHXWLB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

solubility

32.9 [ug/mL]

Origin of Product

United States

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